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An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Pellotine
For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pellotine is a phenolic tetrahydroisoquinoline alkaloid found predominantly in cacti of the
Lophophora genus, particularly Lophophora diffusa. Historically investigated for its sedative
and hypnotic properties, it represents a molecule of interest for neurological and
pharmacological research. This document provides a comprehensive technical overview of the
chemical structure, stereochemistry, and relevant physicochemical and pharmacological data
for (-)-Pellotine. It includes a summary of its synthesis and general protocols for its isolation
and characterization.

Chemical Structure

Pellotine is a substituted tetrahydroisoquinoline. The core of the molecule is a bicyclic system
consisting of a benzene ring fused to a dihydropyridine ring. The systematic IUPAC name for
pellotine is 1,2,3,4-tetrahydro-6,7-dimethoxy-1,2-dimethyl-8-isoquinolinol.

The key structural features are:
» Tetrahydroisoquinoline Core: A bicyclic aromatic and aliphatic amine scaffold.

e Substitution Pattern:
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o

Two methoxy groups (-OCH?s) at positions C6 and C7.

o

A hydroxyl group (-OH) at position C8, rendering it phenolic.

[¢]

A methyl group (-CHs) at position C1.

[e]

An N-methyl group (-NCH?s) at position N2.

Stereochemistry and Absolute Configuration

The chemical structure of pellotine contains a single stereocenter at the C1 position, giving rise
to two enantiomers: (+)-Pellotine and (-)-Pellotine.

o Optical Activity: The prefixes (-) and (+) refer to the direction in which the molecule rotates
plane-polarized light (levorotatory and dextrorotatory, respectively). This is an experimentally
determined property.

o Absolute Configuration: The absolute spatial arrangement of the atoms at the C1
stereocenter is described by the Cahn-Ingold-Prelog (CIP) priority rules, designated as either
(R) or (S). There is no universal correlation between the sign of optical rotation (+/-) and the
R/S designation.[1][2] However, for a specific pair of enantiomers, if one is (R) and
dextrorotatory (+), the other must be (S) and levorotatory (-).

For pellotine, the (+)-enantiomer has been assigned the (1S) configuration. Based on the
principle that enantiomers have equal and opposite optical rotations, the naturally occurring,
levorotatory (-)-Pellotine is deduced to have the (1R) absolute configuration.

Visualization of (-)-Pellotine Structure

The following diagram illustrates the chemical structure of (1R)-(-)-Pellotine, with the
stereochemistry at the C1 position explicitly shown.

Figure 1. Chemical structure of (1R)-(-)-Pellotine.

Data Presentation

Quantitative data for (-)-Pellotine is summarized below.
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Table 1: Physicochemical Properties

Property Value Source(s)

(1R)-1,2,3,4-Tetrahydro-6,7-
Systematic Name dimethoxy-1,2-dimethyl-8- Deduced

isoquinolinol

(-)-Pellotine, Peyotline, N-
Common Names o [3]
Methylanhalonidine

Molecular Formula C13H19NOs3 [3]
Molecular Weight 237.30 g/mol [3]
Melting Point 110-113 °C [3]
Appearance Plates from petroleum ether -

Table 2: Spectroscopic Data (*H and **C NMR)

Detailed high-resolution *H and *3C NMR spectral data for pellotine are available in the
supplementary information of the cited primary literature.[4][5] Based on the structure, the
following signals are expected:

Expected **C Signals

Type Expected *H Signals (ppm)
(ppm)

Aromatic 1H, singlet (H-5) ~6 quaternary C, ~1 CH

. ) ] Multiplets for CHz (C3, C4),
Aliphatic (Ring) ~2 CH2, 1 CH
Quartet for CH (C1)

Methoxy 2x 3H, singlets ~2 CHs

3H, doublet (C1-Me), 3H,
Methyl ) ~2 CHs
singlet (N-Me)

Hydroxyl 1H, broad singlet -

Note: Precise chemical shifts (0) and coupling constants (J) are solvent-dependent and should
be referenced from the primary source for accurate analysis.
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Table 3: Pharmacological Data

The pharmacological activity of racemic pellotine has been characterized, particularly at
serotonin (5-HT) receptors.[4]

Target Receptor Assay Type Value

5-HT1D Binding Affinity (Ki) 117 nM

5-HTe Binding Affinity (Ki) 170 nM

5-HT~ Binding Affinity (Ki) 394 nM

5-HTe Functional Activity (ECso) 94 nM (Partial Agonist)
5-HT~ Functional Activity (ECso) 291 nM (Inverse Agonist)

Experimental Protocols
Synthesis of (+)-Pellotine

A modern synthesis of racemic pellotine has been reported based on earlier work by Takido et
al. and Spath and Becke.[4][5] The synthesis is performed with racemic material as the
compound is reported to undergo rapid racemization in both acidic and basic media.[4] A
detailed, step-by-step protocol is available in the supplementary information of Poulie et al.,
2023.[4][5] The overall workflow is summarized below.
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Figure 2. Synthetic workflow for racemic pellotine.

Summary of Key Steps:
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e Reductive Amination: A commercially available ketone precursor undergoes reductive
amination with 2,2-dimethoxyethylamine to form a secondary amine.

» Ring Closure: The subsequent ring closure is achieved under acidic conditions, leading to
the formation of the tetrahydroisoquinoline core with a benzylic alcohol.

e Reduction: The benzylic alcohol is reduced using a silane reducing agent.

e N-methylation: The final step involves the methylation of the secondary amine on the ring to
yield pellotine.

General Protocol for Alkaloid Isolation from Lophophora

Pellotine is a major alkaloid in L. diffusa. A general acid-base extraction procedure can be
employed for its isolation from dried plant material.

e Pulverization: Thoroughly dry the plant material (peyote buttons) and grind it into a fine
powder.

» Defatting: Perform a preliminary extraction with a non-polar solvent like hexane to remove
fats and waxes. Discard the solvent.

e Acid Extraction: Macerate or percolate the defatted plant material with an acidic aqueous
solution (e.g., 5% acetic acid or dilute HCI). This protonates the basic alkaloids, rendering
them soluble in the agueous phase as salts.

» Basification: Filter the acidic extract to remove solid plant matter. Add a base (e.g.,
ammonium hydroxide or NaOH) to the filtrate until the pH is alkaline (pH 9-11). This
deprotonates the alkaloid salts, converting them back to their free-base form.

e Solvent Extraction: Extract the basified aqueous solution multiple times with a water-
immiscible organic solvent (e.g., dichloromethane or chloroform). The free-base alkaloids will
partition into the organic layer.

 Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na=S0a4), and
evaporate the solvent to yield a crude alkaloid mixture. This mixture can then be subjected to
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further purification by column chromatography (silica or alumina) to isolate pellotine from
other alkaloids.

Protocol for Characterization by Optical Rotation

The stereochemical identity of (-)-Pellotine is confirmed by measuring its specific rotation using
a polarimeter.

o Sample Preparation: Prepare a solution of the purified pellotine enantiomer in a suitable
solvent (e.g., chloroform or ethanol) at a precisely known concentration (c), typically in g/mL.

o Polarimeter Setup: Use a polarimeter equipped with a sodium lamp (D-line, A = 589.6 nm).
Calibrate the instrument with a blank solvent cell.[3]

o Measurement: Fill a sample cell of a known path length (1), typically 1 decimeter (dm), with
the pellotine solution. Place the cell in the polarimeter and measure the observed angle of
rotation (). A negative reading indicates levorotation (-).[3]

» Calculation of Specific Rotation: Calculate the specific rotation [a] using the formula: [a] = o /
(I x ¢) The result is typically reported with the temperature and wavelength, e.g., [a]?°D. For
(-)-Pellotine, the value will be negative.

Conclusion

(-)-Pellotine is a well-defined tetrahydroisoquinoline alkaloid with a single (1R) stereocenter. Its
chemical structure, physicochemical properties, and pharmacological profile, particularly its
activity at serotonin receptors, make it a valuable subject for continued research in drug
development. The synthetic routes and isolation protocols are established, providing a solid
foundation for obtaining material for further study. This guide serves as a centralized technical
resource for professionals engaged in the study of this and related natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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